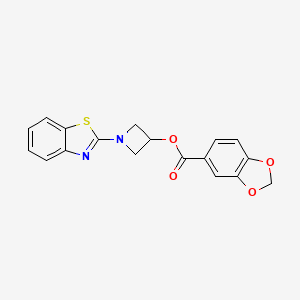

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-17(11-5-6-14-15(7-11)23-10-22-14)24-12-8-20(9-12)18-19-13-3-1-2-4-16(13)25-18/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRIQOPLSYRUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzothiazole derivatives with azetidine intermediates, followed by esterification with benzo[d][1,3]dioxole-5-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzothiazole and benzodioxole rings

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate exhibits a range of biological activities that are significant for therapeutic applications:

1. Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. This compound has shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential as an antimicrobial agent in treating tuberculosis.

2. Anticancer Properties

Studies have highlighted the compound's ability to induce apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. Its efficacy against different cancer cell lines positions it as a promising candidate for cancer therapy.

3. Neuroprotective Effects

The compound has been reported to exhibit neuroprotective properties by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. This inhibition can potentially enhance cholinergic transmission and improve cognitive function.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL.

Case Study 2: Cancer Cell Lines

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers compared to untreated controls. The IC50 values were determined to be lower than those of commonly used chemotherapeutics.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring is known to interact with biological macromolecules, while the azetidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Compound 9a–e (): These derivatives feature a benzodiazol-2-ylphenoxymethyl-triazole-thiazole scaffold. Unlike the target compound, they replace the azetidine with a triazole-thiazole system. Key differences include:

- Triazole-thiazole vs. azetidine linkers : Triazoles enhance π-π stacking and hydrogen bonding, while azetidines offer rigidity and strain-driven reactivity.

- Substituent effects : Fluorine, bromine, and methoxy groups in 9a–e improve lipophilicity and target affinity. The target compound’s benzodioxole ester may prioritize solubility over lipophilicity.

Example 1 (): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid shares the benzothiazole motif but uses a tetrahydroquinoline-thiazole-carboxylic acid system.

Ethyl 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole-5-carboxylate ():

This compound replaces benzothiazole with benzimidazole, which has distinct electronic properties (e.g., stronger hydrogen-bonding capacity). The imidazole-propyl chain introduces flexibility, contrasting with the azetidine’s constrained geometry.

Structural and Pharmacokinetic Properties

*Estimated based on structural analogs.

Biological Activity

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate is a complex organic compound that combines elements from various chemical classes, including benzothiazole and benzodioxole derivatives. This compound is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may enhance its pharmacological interactions and therapeutic efficacy.

Structural Characteristics

The compound features:

- Benzothiazole moiety : Known for diverse biological activities.

- Benzodioxole core : Contributes to potential pharmacological properties.

- Azetidine ring : May enhance biological interactions and stability.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. Studies have shown that benzothiazole derivatives can inhibit specific kinases involved in cancer pathways, suggesting a potential role for this compound in cancer therapy .

Table 1: Summary of Anticancer Activities

| Compound Type | Activity | References |

|---|---|---|

| Benzothiazole derivatives | Antitumor | |

| Chromene analogs | Anticancer | |

| Benzodioxole structures | Antitumor |

Antimicrobial Activity

The antimicrobial potential of benzothiazole and benzodioxole derivatives has been well-documented. For instance, studies have reported that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess significant antimicrobial properties .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Inhibitory effect | |

| Bacillus subtilis | Inhibitory effect |

The biological activity of this compound is largely attributed to its structural components:

- Benzothiazole : Known for its ability to interact with various biological targets.

- Benzodioxole : Often associated with antitumor activity due to its reactive nature.

These components work synergistically to enhance the compound's overall biological activity.

Case Studies

A variety of studies have explored the pharmacological properties of related compounds. For example:

- Antitumor Activity Study : A study on benzodioxole derivatives revealed their effectiveness in inhibiting cancer cell proliferation in vitro. The presence of the methylenedioxy unit was crucial for maintaining high bioactivity .

- Antimicrobial Efficacy Study : Research on benzothiazole derivatives demonstrated significant antibacterial effects against a range of pathogens, indicating potential therapeutic applications in infectious diseases .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azetidine activation | 1,3-Benzothiazole-2-thiol, TBAB, 80°C, 18 h | 66–75% | |

| Ester coupling | DCC/DMAP, RT, 24 h | ~70% |

Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Q. Basic

- NMR : H and C NMR identify proton environments (e.g., benzothiazole H-2 at δ 8.60 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- X-ray Crystallography : Resolve absolute configuration and ring puckering (azetidine and benzodioxole). Use SHELX for refinement; validate with CCDC deposition .

- IR : Confirm ester C=O stretching (~1720 cm) and benzothiazole C=N (~1600 cm) .

Advanced Tip : For ambiguous NOE correlations, employ DFT calculations to predict nuclear Overhauser effects .

How can computational chemistry predict the conformational flexibility of the azetidine ring?

Q. Advanced

- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify azetidine puckering amplitude () and phase angle () .

- MD Simulations : Simulate solvent effects (e.g., water, DMSO) to assess ring-flipping barriers.

- DFT Optimization : Compare gas-phase vs. solvated conformers (B3LYP/6-311+G(d,p)) to identify energetically favorable puckered states .

Q. Advanced

- Disorder Modeling : For overlapping electron densities (e.g., azetidine substituents), apply PART instructions in SHELXL to split disordered atoms .

- Twinned Data : Use HKLF 5 format in SHELX for twin refinement (BASF parameter) .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or overfitting .

Q. Example Workflow :

Refine initial model with SHELXL .

Validate using IUCr checkCIF for bond length/angle outliers .

Rebuild uncertain regions with COOT and repeat refinement.

What strategies are used to evaluate the in vitro biological activity of this compound?

Q. Advanced

- Target Screening : Use SPR or MST to measure binding affinity to targets like HIV-1 TAR RNA (IC < 10 µM) .

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI) in cancer cell lines .

- SAR Studies : Modify the benzodioxole or azetidine moieties to correlate structure with activity .

Q. Data Example :

| Derivative | IC (µM) | Target |

|---|---|---|

| Parent compound | 8.2 ± 1.1 | HIV-1 TAR RNA |

| Fluorinated analog | 3.5 ± 0.6 | HeLa cells |

What are common challenges in purifying this compound, and how are they addressed?

Q. Basic

- Hydrophobic Byproducts : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Low Solubility : Recrystallize from DMSO/ether mixtures .

- Isomer Separation : Chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

- Core Modifications : Introduce substituents (e.g., -F, -CF) to the benzothiazole or benzodioxole rings to probe electronic effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Thr120 in target proteins) .

- Data Analysis : Apply ML models (Random Forest) to predict activity from descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.